molecular formula C16H14ClN B14190904 5-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole CAS No. 917871-33-1

5-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole

Cat. No.: B14190904
CAS No.: 917871-33-1
M. Wt: 255.74 g/mol
InChI Key: TUBYNWZBNWIREW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a 4-chlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the desired pyrrole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

917871-33-1

Molecular Formula

C16H14ClN

Molecular Weight

255.74 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C16H14ClN/c17-15-8-6-13(7-9-15)16-10-14(11-18-16)12-4-2-1-3-5-12/h1-9,14H,10-11H2

InChI Key

TUBYNWZBNWIREW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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